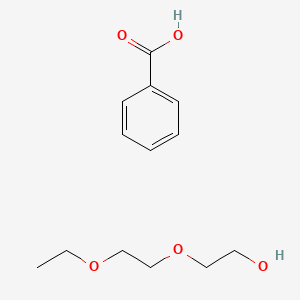
Benzoic acid;2-(2-ethoxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-(2-ethoxyethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(2-ethoxyethoxy)ethanol. Benzoic acid is a simple aromatic carboxylic acid, while 2-(2-ethoxyethoxy)ethanol is a glycol ether. This compound is known for its versatility and is used in various industrial applications, including as a solvent and in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through several methods, including the oxidation of toluene, the hydrolysis of benzamide, and the decarboxylation of phthalic acid . The preparation of 2-(2-ethoxyethoxy)ethanol involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst . For 2-(2-ethoxyethoxy)ethanol, the industrial process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst to produce the desired glycol ether .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;2-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide.
Esterification: Benzoic acid reacts with alcohols to form esters, such as ethyl benzoate.
Substitution: The hydroxyl group in 2-(2-ethoxyethoxy)ethanol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or halogenating agents.
Major Products Formed
Oxidation: Benzene and carbon dioxide.
Esterification: Esters such as ethyl benzoate.
Substitution: Various substituted glycol ethers.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2-(2-ethoxyethoxy)ethanol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . 2-(2-ethoxyethoxy)ethanol acts as a solvent, enhancing the solubility and stability of various compounds in formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethanol: Another glycol ether with similar solvent properties.
Diethylene Glycol Monoethyl Ether: A glycol ether used in similar applications as 2-(2-ethoxyethoxy)ethanol.
Ethylene Glycol: A simpler glycol used as an antifreeze and in the production of polyesters.
Uniqueness
Benzoic acid;2-(2-ethoxyethoxy)ethanol is unique due to its combination of aromatic carboxylic acid and glycol ether properties, making it a versatile compound with applications in various fields, from industrial solvents to pharmaceuticals .
Eigenschaften
CAS-Nummer |
90327-11-0 |
|---|---|
Molekularformel |
C13H20O5 |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
benzoic acid;2-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-8-5-6-9-4-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3 |
InChI-Schlüssel |
XMIZOIJJSZEJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


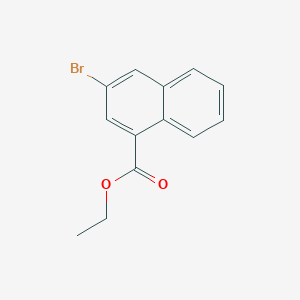
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
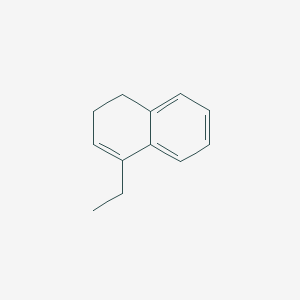

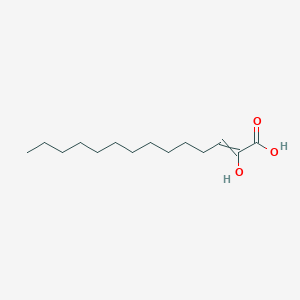
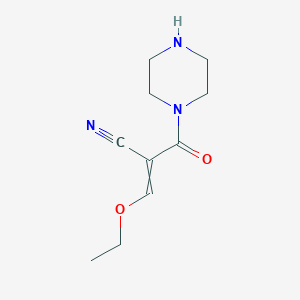
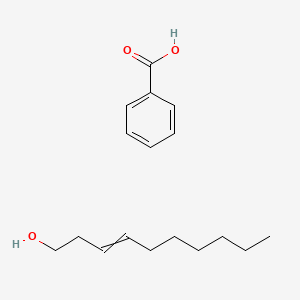
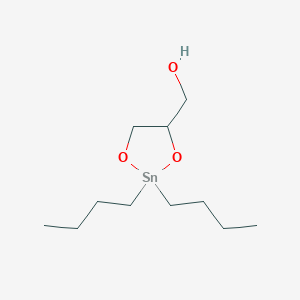
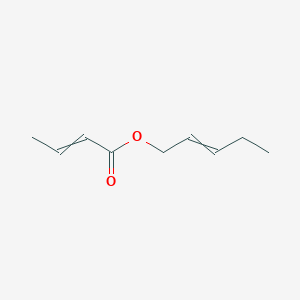
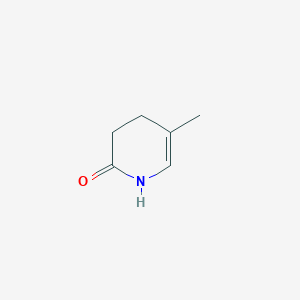
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
